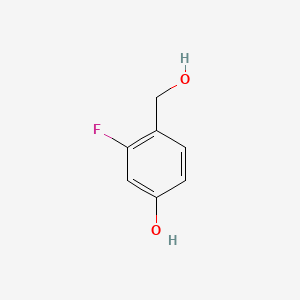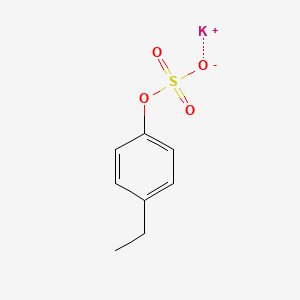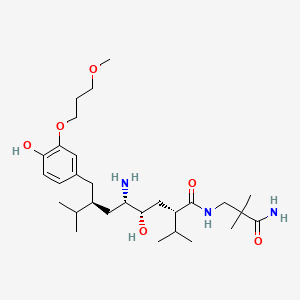
3-Fluoro-4-(hydroxymethyl)phenol
Übersicht
Beschreibung
3-Fluoro-4-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 96740-92-0. It has a molecular weight of 142.13 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-(hydroxymethyl)phenol is C7H7FO2 . The InChI code for this compound is 1S/C7H7FO2/c8-7-3-6 (10)2-1-5 (7)4-9/h1-3,9-10H,4H2 .Physical And Chemical Properties Analysis
3-Fluoro-4-(hydroxymethyl)phenol is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Anaerobic Transformation of Phenol to Benzoate : Isomeric fluorophenols, including 3-fluorophenol, have been used to investigate the anaerobic transformation of phenol to benzoate. The study found that the transformation leads to the accumulation of fluorobenzoic acids, indicating a specific pathway of transformation (Genthner, Townsend, & Chapman, 1989).
Utility in Fluorogenic Acetoxymethyl Ethers : Phenolic fluorophores, derivatives of phenols, are crucial in biological science. Fluorinated phenols are involved in creating profluorophores with low background fluorescence and high enzymatic reactivity. These are significant for imaging biochemical and biological systems (Lavis, Chao, & Raines, 2011).
Regioselectivity in Phenol Hydroxylation : The regioselectivity and rate of ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase were found to be pH-dependent. This study contributes to understanding the reaction mechanism of phenol hydroxylation (Peelen, Rietjens, van Berkel, van Workum, & Vervoort, 1993).
Synthesis and Crystal Structure : The study of fluorinated phenol derivatives, including 3-fluorophenol, aids in the development of fluoro-containing materials, potentially leading to organic fluoro-containing polymers (Li, Shen, & Zhang, 2015).
Biodegradation Studies : Research on fluorophenols, including 3-fluorophenol, demonstrates their role as analogues and inhibitors in the biodegradation process of phenol, providing insights into microbial degradation pathways (Londry & Fedorak, 1993).
Synthesis Techniques : Various studies have focused on the synthesis of fluorinated phenol derivatives, highlighting their importance as intermediates in chemical production (Wenxian, De-kun, & Yanli, 2004).
Safety and Hazards
The safety information for 3-Fluoro-4-(hydroxymethyl)phenol indicates that it has the GHS07 pictogram. The hazard statements are H302-H315-H319, which means it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Wirkmechanismus
Target of Action
3-Fluoro-4-(hydroxymethyl)phenol is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to have a molecular weight of 14213 , which may influence its bioavailability
Result of Action
The primary result of the action of 3-Fluoro-4-(hydroxymethyl)phenol is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Fluoro-4-(hydroxymethyl)phenol is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates requires mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign , suggesting that it may have minimal impact on the environment.
Eigenschaften
IUPAC Name |
3-fluoro-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBHZARBEOBOTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(hydroxymethyl)phenol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid](/img/no-structure.png)
![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)
![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)
![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)




![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)



